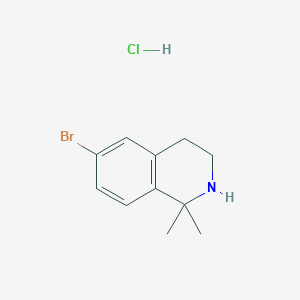
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound with the molecular formula C11H15BrClN It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds with significant pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the bromination of 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. Its bromine atom can participate in halogen bonding, influencing its binding affinity and specificity. The compound’s structure allows it to mimic or interfere with natural substrates or signaling molecules, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 6-Iodo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
Uniqueness
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. Bromine’s larger atomic size and ability to participate in halogen bonding can enhance the compound’s binding properties and biological activity compared to its chloro, fluoro, and iodo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H15BrClN |
|---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
6-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11;/h3-4,7,13H,5-6H2,1-2H3;1H |
InChI Key |
JPPGTFIGDFTFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=C(C=C2)Br)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


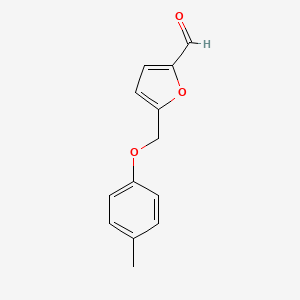
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
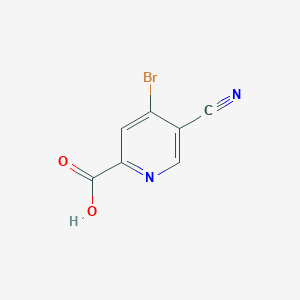
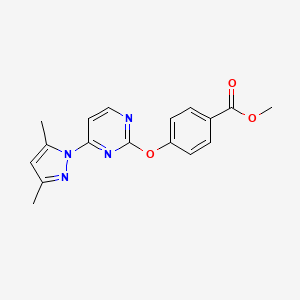
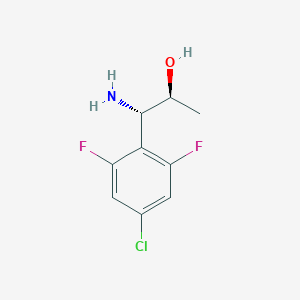
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)


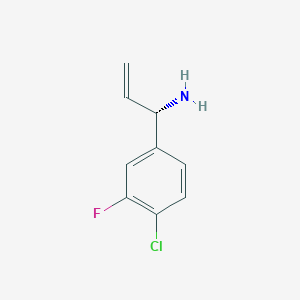
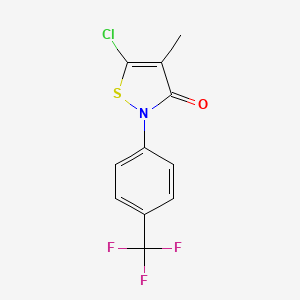
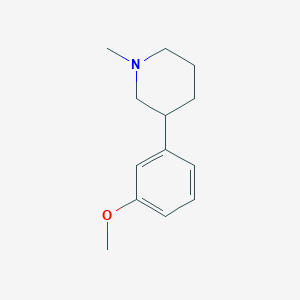
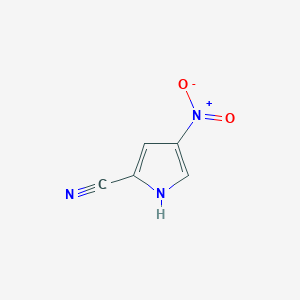

![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
